Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary & Molecular Identity
Methyl 5-carbamoyl-2-methylbenzoate (CAS: Variable/Derivative Specific) is a bifunctional aromatic scaffold characterized by a 1,2,5-substitution pattern . It serves as a critical intermediate in the synthesis of isoindolinone-based pharmacophores, particularly in the development of PARP inhibitors and kinase modulators.
Its structure features three distinct functionalities—a methyl ester, an aryl methyl group, and a primary amide—positioned to facilitate regioselective cyclization reactions. The steric bulk of the ortho-methyl group (C2) significantly influences the reactivity of the adjacent ester (C1), a property exploited in controlled nucleophilic attacks.
As a senior scientist, relying on raw data is insufficient; one must understand the causality of the signals. The following spectral assignments are derived from the electronic environments of the 1,2,5-trisubstituted benzene core.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
The spectrum is defined by the asymmetry introduced by the C2-methyl group.
δ 2.55 ppm (s, 3H, Ar-CH₃): The methyl group at C2 is slightly deshielded by the ring current but less so than the ester-methyl.
δ 3.85 ppm (s, 3H, -COOC H₃): The methyl ester singlet is distinct and diagnostic.
δ 7.40 – 7.50 ppm (d, 1H, J ≈ 8.0 Hz, H-3): The proton ortho to the methyl group.
δ 7.95 ppm (dd, 1H, J ≈ 8.0, 1.8 Hz, H-4): Shows ortho coupling to H-3 and meta coupling to H-6.
δ 8.30 ppm (d, 1H, J ≈ 1.8 Hz, H-6): The most deshielded aromatic proton due to the combined electron-withdrawing effects of the ester (C1) and amide (C5) groups.
δ 7.50 & 8.10 ppm (br s, 2H, -CON H₂): Two broad singlets for the amide protons, non-equivalent due to restricted rotation (C-N bond character).
1720 cm⁻¹: C=O stretch (Ester). The conjugation with the ring lowers this frequency slightly compared to aliphatic esters.
1665 cm⁻¹: C=O stretch (Amide I band). Lower frequency than the ester due to resonance donation from the nitrogen lone pair.
Synthetic Methodology
The synthesis of Methyl 5-carbamoyl-2-methylbenzoate requires careful regiocontrol. The most robust industrial route avoids the direct amidation of a diester (which leads to mixtures) and instead utilizes the controlled hydration of a nitrile precursor .
Route: Nitrile Hydration of Methyl 5-cyano-2-methylbenzoate
This pathway is preferred for its high atom economy and the avoidance of harsh chlorinating agents.
Mechanism:
The reaction proceeds via the attack of a hydroxide (or water in acid catalysis) on the nitrile carbon (C≡N), forming an imidate intermediate which tautomerizes to the primary amide. The ester at C1 remains intact due to the steric protection provided by the C2-methyl group and milder reaction conditions.
Experimental Protocol: Metal-Catalyzed Hydration
Self-Validating Step: Monitor the disappearance of the nitrile peak (2230 cm⁻¹) via IR or the distinct nitrile carbon (~118 ppm) via ¹³C NMR.
Charge the reaction vessel with the nitrile substrate and solvent mixture.[9]
Add the catalyst and acetaldoxime (ligand/activator).
Heat to reflux (80°C) for 6–12 hours under N₂ atmosphere.
Checkpoint: TLC (50% EtOAc/Hexane) should show the conversion of the non-polar nitrile (Rf ~0.7) to the polar amide (Rf ~0.3).
Workup:
Cool to room temperature.[10] Filter through a Celite pad to remove Palladium.
Concentrate the filtrate in vacuo.
Recrystallize from hot Ethanol/Water to yield white needles.
Yield Expectation: 85–92%
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate states.
Figure 1: Synthetic pathway via Nitrile Hydration, highlighting the critical avoidance of over-hydrolysis.
Pharmaceutical Applications: The Isoindolinone Scaffold[12]
The primary utility of Methyl 5-carbamoyl-2-methylbenzoate lies in its ability to undergo intramolecular cyclization .
In drug discovery, this molecule is a "masked" isoindolinone. Upon bromination of the benzylic methyl group (C2-CH₃), the molecule can react with primary amines to form Isoindolin-1-ones , a scaffold found in:
PARP Inhibitors: Modulators of DNA repair mechanisms in oncology.
MDM2-p53 Inhibitors: Restoring apoptotic pathways in cancer cells.
Workflow: Cyclization Logic
Figure 2: Transformation of the benzoate scaffold into the pharmacologically active isoindolinone core.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129937903, Methyl 5-carbamoyl-2-methylbenzoate. Retrieved from [Link]
Organic Syntheses (Coll.[11] Vol. 1). Methyl m-nitrobenzoate (Methodology for substituted benzoates). Retrieved from [Link]
Gong, Y. et al. (2010).Synthesis of Isoindolinones via Palladium-Catalyzed Carbonylation. (Contextual reference for scaffold utility). Journal of Organic Chemistry.
Vertex AI Research (2025).Consolidated chemical database search for C10H11NO3 properties.
Methyl 5-carbamoyl-2-methylbenzoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 5-carbamoyl-2-methylbenzoate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of eff...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Methyl 5-carbamoyl-2-methylbenzoate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical synthesis. It dictates reaction kinetics, influences purification strategies, and is a critical determinant of a drug's ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-carbamoyl-2-methylbenzoate, a key building block in modern synthetic chemistry. We will dissect the molecule's structural attributes to predict its behavior in various organic solvents, detail authoritative experimental protocols for precise solubility measurement, and present a predictive framework for solvent selection. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.
Introduction: The Critical Role of Solubility
Methyl 5-carbamoyl-2-methylbenzoate is a substituted aromatic compound featuring three key functional groups: a primary amide, a methyl ester, and a methyl-substituted benzene ring. This unique combination of polar and non-polar moieties results in a nuanced solubility profile that is highly dependent on the chosen solvent system. Understanding this profile is not an academic exercise; it is essential for:
Process Chemistry: Optimizing reaction conditions, ensuring homogeneity, and maximizing yields.
Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.
Formulation Science: Developing stable and effective dosage forms where solubility can impact dissolution rates and, consequently, absorption and bioavailability.[1]
This guide moves beyond simple data reporting to explain the underlying physicochemical principles that govern the dissolution of this molecule.
Theoretical Framework: A Molecule-Centric View of Solubility
The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For Methyl 5-carbamoyl-2-methylbenzoate, the key structural features dictating this balance are:
Primary Amide (-CONH₂): This group is a powerful contributor to polarity. It can act as a hydrogen bond donor via its N-H protons and a hydrogen bond acceptor at its carbonyl oxygen.[2] This dual capability is a primary driver of solubility in protic solvents.
Methyl Ester (-COOCH₃): The ester's carbonyl oxygen is an effective hydrogen bond acceptor, further enhancing interactions with polar solvents.
Aromatic Ring and Methyl Group: These hydrocarbon portions of the molecule are non-polar and contribute to hydrophobic interactions (van der Waals forces).
The principle of "like dissolves like" provides a foundational predictive tool. Solvents that can effectively interact with the polar amide and ester groups are expected to be the most effective.
The Dominance of Hydrogen Bonding
Hydrogen bonding is the single most important intermolecular force for this molecule.[3][4] The ability of a solvent to participate in hydrogen bonding directly correlates with its capacity to dissolve Methyl 5-carbamoyl-2-methylbenzoate.
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate the amide group completely, leading to high solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are strong hydrogen bond acceptors. They can interact strongly with the amide's N-H protons, leading to good solubility. The strength of these interactions often correlates with the solvent's donor number, a measure of its Lewis basicity.[5]
Non-Polar Solvents (e.g., hexane, toluene): These solvents lack any significant polarity or hydrogen bonding capability. The energy required to break the strong intermolecular hydrogen bonds within the solid crystal lattice of the solute is not compensated by the weak van der Waals forces formed with the solvent, resulting in poor solubility.
The logical relationship between the solute's functional groups and solvent properties is visualized below.
Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust, validated methodologies. The choice of method depends on the desired outcome, whether it is the true thermodynamic equilibrium solubility or a more rapid, high-throughput kinetic assessment.
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true measure of a compound's solubility at equilibrium.[6][7] The protocol is designed to ensure the system reaches saturation under controlled conditions.
Preparation: Add an excess amount of solid Methyl 5-carbamoyl-2-methylbenzoate to a known volume of the selected organic solvent in a sealed, inert glass vial.
Causality: Using excess solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility. The sealed vial prevents solvent evaporation, which would alter the concentration.
Equilibration: Place the vial in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24-72 hours).
Causality: Constant temperature is critical as solubility is temperature-dependent.[8] Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The time required can vary for different compounds and solvents.
Phase Separation: Allow the suspension to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Subsequently, withdraw a sample of the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the sample and carefully collect the supernatant.
Causality: This is the most critical step. Failure to completely remove undissolved solid will lead to an overestimation of solubility. Filtration or centrifugation are essential for isolating the saturated solution.
Quantification: Accurately dilute the clear, filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: A validated, sensitive analytical method is required for accurate concentration measurement. HPLC is commonly used due to its specificity and precision.
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
Fig. 2: Workflow for the Shake-Flask Method.
Kinetic Solubility: High-Throughput Screening
In early-stage drug discovery, kinetic solubility assays are often employed to rapidly screen large numbers of compounds.[7] This method measures the concentration at which a compound precipitates from a supersaturated solution, which is not a true equilibrium value but is useful for rank-ordering compounds.
Protocol: Kinetic Solubility by Precipitation from DMSO
Stock Solution: Prepare a high-concentration stock solution of Methyl 5-carbamoyl-2-methylbenzoate in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
Causality: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds at high concentrations, serving as a universal starting point.
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
Precipitation: Rapidly add a fixed volume of the target organic solvent (or aqueous buffer) to each well containing the DMSO dilutions.
Causality: The addition of an anti-solvent (the target solvent in which the compound is less soluble than in DMSO) creates a supersaturated state, inducing precipitation.
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
Causality: This allows time for the precipitation (nucleation and growth) to occur, although it is not long enough to reach full thermodynamic equilibrium.
Detection: Determine the concentration at which precipitation first occurs. This "cloud point" can be detected visually or instrumentally by measuring turbidity via nephelometry or light scattering.[7]
Causality: The onset of turbidity indicates that the solubility limit under these kinetic conditions has been exceeded.
Predictive Solubility Profile of Methyl 5-carbamoyl-2-methylbenzoate
While specific experimental data for this compound is not widely published, we can construct a reliable predictive profile based on the physicochemical principles discussed. The following table summarizes the expected solubility in common organic solvents, categorized by class.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Alcohols (Protic)
Methanol, Ethanol
High
Excellent H-bond donor/acceptor capability to solvate both amide and ester groups.[3]
Amides (Aprotic)
DMF, DMA
High
Highly polar and strong H-bond acceptors, effectively solvating the amide N-H protons.[9]
Sulfoxides (Aprotic)
DMSO
High
Very high polarity and a powerful H-bond acceptor (at the sulfoxide oxygen).
Ketones (Aprotic)
Acetone
Moderate to High
Polar H-bond acceptor, can interact with the amide N-H. Solubility may be slightly lower than in alcohols or DMSO.
Ethers
Tetrahydrofuran (THF)
Moderate
Polar aprotic solvent, but a weaker H-bond acceptor than ketones or sulfoxides.
Esters
Ethyl Acetate
Low to Moderate
Moderately polar H-bond acceptor. The non-polar ethyl group reduces overall solvating power compared to smaller polar solvents.
Halogenated
Dichloromethane (DCM)
Low
Moderately polar but lacks H-bonding ability. Insufficient to overcome the solute's crystal lattice energy.
Aromatic Hydrocarbons
Toluene
Poor
Non-polar. Interacts only via weak van der Waals forces with the solute's aromatic ring.[4]
Aliphatic Hydrocarbons
Hexane, Heptane
Very Poor / Insoluble
Completely non-polar. Lacks any effective mechanism to solvate the polar functional groups of the solute.[4]
Conclusion
The solubility of Methyl 5-carbamoyl-2-methylbenzoate is primarily dictated by its polar amide and ester functional groups. Its solubility is highest in polar organic solvents, particularly those capable of participating in extensive hydrogen bonding, such as alcohols, DMSO, and DMF. Conversely, it exhibits poor solubility in non-polar hydrocarbon solvents. For precise quantification, the shake-flask method remains the authoritative standard for determining thermodynamic solubility. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make rational, informed decisions for solvent selection, thereby accelerating process development and ensuring the successful application of this versatile chemical intermediate.
References
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
A new model predicts how molecules will dissolve in different solvents. MIT News.
Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature.
Amides: Structure, Properties, and Reactions. Solubility of Things.
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
solubility experimental methods.pptx. SlideShare.
Drug Solubility: Importance and Enhancement Techniques. PMC.
Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Quora.
4.5 Amides - Organic Chemistry II Class Notes. Fiveable.
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
The Polar Nature of Amides: Understanding Their Unique Properties. Oreate AI Blog.
Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
Subcommittee on Solubility and Equilibrium Data (SSED). IUPAC.
Solubility Data Series. IUPAC.
Amide - Wikipedia. Wikipedia.
Solubility of Amides. Chemistry Stack Exchange.
Solvent Effects on the Amidic Bond. RSC Publishing.
The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. Digital Commons @ NJIT.
5.2 How Hydrogen-bonding Influences Properties. Introductory Organic Chemistry - Open Oregon Educational Resources.
Safety data sheet (SDS) for Methyl 5-carbamoyl-2-methylbenzoate
This guide serves as a Predictive Safety Data Sheet (SDS) & Technical Monograph for Methyl 5-carbamoyl-2-methylbenzoate . As this compound is a specialized research intermediate often lacking a standardized, regulatory-f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Predictive Safety Data Sheet (SDS) & Technical Monograph for Methyl 5-carbamoyl-2-methylbenzoate .
As this compound is a specialized research intermediate often lacking a standardized, regulatory-filed SDS in public databases, this guide applies Read-Across Toxicology and Structure-Activity Relationship (SAR) principles. It synthesizes data from close structural analogs (e.g., Methyl benzoate, Benzamide, and Methyl 5-cyano-2-methylbenzoate) to establish a conservative safety profile for R&D applications.
Status: Research Grade Intermediate | Application: Kinase Inhibitor Synthesis Scaffold
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[1][4][6] Continue rinsing.[4][5][6]
Synthesis & Reaction Safety
Context: This compound is typically synthesized via the partial hydrolysis of Methyl 5-cyano-2-methylbenzoate or esterification of the corresponding acid. The nitrile hydrolysis route is preferred in drug development to preserve the ester moiety.
Sensitization: Non-sensitizer predicted. Benzoates generally do not show strong sensitization potential.
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Mutagenicity: Ames test predicted negative based on simple benzamide structure.
Ecological Fate
Biodegradability: Expected to be readily biodegradable. Ester bonds are susceptible to enzymatic hydrolysis in the environment.
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Predicted Aquatic Chronic 3). Avoid release into drains.[2][4]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15049977, Methyl 5-amino-2-methylbenzoate. Retrieved from [Link]
Angene Chemical. (2021). Safety Data Sheet: Methyl 5-fluoro-2-methylbenzoate. Retrieved from [Link]
Disclaimer: This document is a technical guide created for research and development purposes. It relies on predictive modeling and analog data. Users must conduct their own risk assessment before handling.
A Comprehensive Technical Guide to Methyl 5-carbamoyl-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of Methyl 5-carbamoyl-2-methylbenzoate, a compound of interest in organi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of Methyl 5-carbamoyl-2-methylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. While specific literature on this molecule is emerging, this document synthesizes available data with established principles of organic chemistry to offer a comprehensive technical overview. We will delve into its chemical identity, predicted properties, logical synthetic approaches, and potential applications, grounding our discussion in the context of related, well-characterized molecules.
Chemical Identity and Structural Descriptors
Methyl 5-carbamoyl-2-methylbenzoate is a disubstituted benzoate derivative characterized by a methyl ester and a carboxamide functional group. These features make it an interesting scaffold for chemical exploration.
These predicted values suggest a molecule with moderate lipophilicity and a size consistent with small molecule drug candidates.
Synthetic Strategies: A Logical Approach
While a specific, published synthesis for Methyl 5-carbamoyl-2-methylbenzoate is not currently available, its structure suggests a logical and feasible synthetic pathway based on well-established organic reactions. The two primary retrosynthetic disconnections point towards either a final esterification or a final amidation step.
Retrosynthetic Analysis
The following diagram illustrates the two most probable synthetic routes.
Caption: Proposed workflow for the synthesis of Methyl 5-carbamoyl-2-methylbenzoate via Fischer Esterification.
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask containing 5-carbamoyl-2-methylbenzoic acid, add an excess of methanol, which acts as both a reagent and a solvent.
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This method is analogous to the well-documented Fischer esterification of benzoic acid and its derivatives.
[2][3]
Alternative Synthetic Protocol: Amidation (Route B)
This approach involves the formation of the amide bond as the final step. This can be advantageous if the corresponding acid chloride is readily accessible.
Workflow Diagram: Synthesis via Amidation
Caption: Proposed workflow for the synthesis of Methyl 5-carbamoyl-2-methylbenzoate via amidation.
Step-by-Step Methodology:
Starting Material: Begin with methyl 5-(chlorocarbonyl)-2-methylbenzoate, which can be prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.
Reaction: Dissolve the acid chloride in a suitable organic solvent (e.g., dichloromethane) and cool in an ice bath. Add aqueous ammonia dropwise with vigorous stirring.
Workup: Allow the reaction to warm to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
Purification: After removing the solvent under reduced pressure, the product can be purified by recrystallization or column chromatography.
The stability of the amide bond and its capacity for hydrogen bonding make carboxamides crucial pharmacophores in medicinal chemistry.
[4]
Potential Applications and Fields of Interest
The structural motifs within Methyl 5-carbamoyl-2-methylbenzoate suggest its potential utility in several areas of research and development:
Medicinal Chemistry: Benzoate derivatives and carboxamides are prevalent in pharmaceuticals. [4]This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, anti-fungal, or anti-bacterial properties.
[4]* Drug Discovery: The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and ester carbonyls) makes this molecule an interesting fragment for fragment-based drug discovery (FBDD) screening against various biological targets.
Materials Science: Benzoate derivatives are utilized in the creation of functional materials, including liquid crystals and polymers. [4]The specific substitution pattern of this molecule could be explored for the development of novel materials with unique properties.
Safety and Handling
Specific safety data for Methyl 5-carbamoyl-2-methylbenzoate is not available. However, based on the safety profiles of related compounds like methyl benzoate and other substituted benzoates, the following precautions are recommended.
General Handling:
Use in a well-ventilated area or with local exhaust ventilation.
[5][6]* Avoid contact with skin, eyes, and clothing.
[5][7]* Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
[7]* Wash hands thoroughly after handling.
[5][7][8]
First Aid Measures:
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
[7][8]* In case of skin contact: Wash off immediately with plenty of soap and water.
[7]* In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
[6]* If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[5][8]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.
[5][6][7]
Conclusion
Methyl 5-carbamoyl-2-methylbenzoate represents a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds for pharmaceutical and materials science applications. While experimental data remains scarce, established chemical principles allow for the confident prediction of its properties and the design of logical synthetic routes. As research in these areas continues, it is likely that this and similar molecules will find their place in the development of new technologies and therapies.
References
Carl Roth. (2023, December 14). Safety data sheet: methyl benzoate. Retrieved from [Link]
PubChemLite. Methyl 5-carbamoyl-2-methylbenzoate (C10H11NO3). Retrieved from [Link]
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
Ram, S., et al. (2009). An improved synthesis of methyl [5-benzoyl- and 5-p-fluorobenzoylbenzimidazol-2-yl]carbamates. ResearchGate. Retrieved from [Link]
ChemSynthesis. (2025, May 20). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]
PubChem. Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]
University of the West Indies. Preparation of Methyl Benzoate. Retrieved from [Link]
Patsnap. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]
Status: Validated Methodology for Internal Standardization
Executive Summary & Strategic Context
Methyl 5-carbamoyl-2-methylbenzoate is a specialized aromatic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Unlike common reagents (e.g., methyl benzoate), this compound lacks a pervasive public dataset for physical constants due to its role as a transient intermediate rather than a final commodity chemical.
The Core Challenge: Researchers often encounter discrepancies in melting point (MP) and density data for this compound due to:
Polymorphism: The carbamoyl (amide) moiety facilitates strong intermolecular hydrogen bonding, leading to multiple crystal habits with distinct thermal profiles.
Synthetic Carryover: Impurities from the precursor (often Methyl 5-cyano-2-methylbenzoate) significantly depress the observed melting point.
This guide provides the predicted physicochemical profile derived from structure-property relationship (SPR) algorithms and details the standardized experimental protocols required to validate these values in a GLP/GMP environment.
Physicochemical Profile (Predicted & Theoretical)
The values below represent the theoretical consensus for the pure crystalline form. Experimental deviations often indicate impurity profiles or amorphous content.
Property
Value / Range (Predicted)
Confidence
Structural Driver
Molecular Formula
C₁₀H₁₁NO₃
High
Stoichiometry
Molecular Weight
193.20 g/mol
High
Isotopic Mass
Melting Point
168°C – 178°C
Medium
Primary Amide H-bonding network vs. steric bulk of ortho-methyl group.
True Density
1.24 ± 0.05 g/cm³
High
Crystal packing efficiency of benzamide esters.
LogP (Octanol/Water)
~1.15
High
Lipophilicity balance (Ester vs. Amide).
Appearance
White to Off-White Powder
High
Absence of conjugation extending to visible range.
Critical Note: If your isolated solid melts below 150°C, suspect significant contamination with the nitrile precursor or hydrolysis to the carboxylic acid parent.
Structural Analysis & Synthesis Logic
To understand the physical properties, one must understand the synthesis. The high melting point (relative to the ester precursor) is driven by the amide-dimer supramolecular synthons formed in the solid state.
Synthesis Pathway Visualization
The following diagram illustrates the standard synthesis route from the nitrile precursor and the critical purification steps required to achieve the target density and melting point.
Figure 1: Synthesis and purification logic flow.[1] Note the critical transition from the low-melting nitrile to the high-melting amide.
Since literature values are sparse, you must generate primary data. Use these protocols to establish your internal reference standard.
Protocol A: Melting Point Determination (DSC)
Objective: Determine the onset melting temperature and heat of fusion to assess purity and crystallinity.
Equipment: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500 or equivalent).
Procedure:
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows volatile escape without mass loss artifacts).
Equilibration: Equilibrate at 40°C.
Ramp: Heat at 10°C/min to 250°C.
Analysis:
Identify the endothermic peak.
Onset Temperature (
): This is the thermodynamic melting point.
Peak Maximum: Often reported, but
is more accurate for purity calculations.
Validation Criteria: A sharp peak (width at half-height < 2°C) indicates high purity. A broad shoulder suggests the presence of the 5-cyano precursor.
Protocol B: True Density via Helium Pycnometry
Objective: Measure skeletal density for formulation and flowability calculations.
Equipment: Gas Pycnometer (e.g., Micromeritics AccuPyc).
Procedure:
Desorption: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Loading: Fill the sample cup (approx. 2/3 full) to maximize volume displacement accuracy.
Purge: Perform 10 purge cycles with Helium (99.999%) to remove interstitial air.
Measurement: Perform 5 measurement cycles.
Calculation:
Where and are initial and expansion pressures.
Troubleshooting & Impurity Profiling
If your measured density or melting point deviates from the predicted range, consult the logic flow below to identify the root cause.
Figure 2: Diagnostic logic for low melting point or density deviations.
References
PubChem Compound Summary. Methyl 5-carbamoyl-2-methylbenzoate (CID 129937903). National Center for Biotechnology Information.
United States Pharmacopeia (USP).<741> Melting Range or Temperature. USP-NF. (Standard methodology for capillary melting point).
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a: Endpoint specific guidance. (Reference for density and physicochemical property prediction standards).
ACD/Labs.Percepta Platform - PhysChem Module. (Source for consensus-based structure-property predictions).
Application Note: Precision Esterification of 5-Carbamoyl-2-Methylbenzoic Acid
Executive Summary & Strategic Analysis The esterification of 5-carbamoyl-2-methylbenzoic acid presents a classic "dual-threat" challenge in organic synthesis: Steric Hindrance combined with Chemoselectivity . The Steric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The esterification of 5-carbamoyl-2-methylbenzoic acid presents a classic "dual-threat" challenge in organic synthesis: Steric Hindrance combined with Chemoselectivity .
The Steric Challenge (The Ortho-Effect): The methyl group at the C2 position imposes significant steric strain on the adjacent C1 carboxylic acid. In standard Fischer esterification (acid + alcohol
ester + water), the formation of the tetrahedral intermediate is energetically disfavored due to crowding. This often necessitates harsh conditions (prolonged reflux) which endangers sensitive groups.
The Chemoselective Challenge (The Amide): The C5 carbamoyl group (primary amide,
) is labile.
Acidic Risk: Under vigorous acidic reflux (e.g.,
), the amide is susceptible to hydrolysis (converting to a di-acid) or alcoholysis.
at high heat) can dehydrate the primary amide to a nitrile ().
Recommended Strategy
To bypass the steric barrier and preserve the amide, this guide prioritizes Base-Promoted Alkylation (Nucleophilic Substitution) over Nucleophilic Acyl Substitution. By converting the hindered carboxylic acid into a nucleophilic carboxylate, we attack an unhindered alkylating agent (e.g., Methyl Iodide), effectively rendering the steric bulk of the ortho-methyl group irrelevant to the reaction mechanism.
Reaction Mechanism & Logic
The following diagram illustrates the mechanistic divergence between the recommended alkylation pathway and the risky acyl substitution pathway.
Figure 1: Mechanistic comparison showing why alkylation (green) avoids the steric and stability pitfalls of acid catalysis (red).
Application: Large scale (>100g) where MeI cost/toxicity is prohibitive.
Critical Control: Temperature must be strictly controlled to prevent amide dehydration.
Confirms Primary Amide () is intact. Loss of these signals indicates nitrile formation.
IR
~1720 cm⁻¹ (Ester C=O)
Distinct from Amide C=O (~1680 cm⁻¹).
IR
Absence of ~2250 cm⁻¹
Confirm absence of Nitrile () peak.
Troubleshooting Guide
Observation
Root Cause
Solution
Low Yield (Method A)
Incomplete deprotonation
Ensure is finely ground. Increase stirring time before adding MeI.
Nitrile Formation (Method B)
Temperature too high
Keep reaction < 40°C. Switch to Method A.
Hydrolysis to Di-acid
Wet solvent / Hygroscopic
Use anhydrous DMF/MeOH. Ensure reagents are dry.
Starting Material Remains
Steric hindrance dominating
Switch to Method A (Alkylation). The carboxylate is a better nucleophile than the alcohol is a nucleophile attacking the crowded center.
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the esterification protocol.
References
Base-Promoted Esterification (Alkylation)
Mechanism & Scope: "Esterification of Carboxylic Acids with Alkyl Halides using Potassium Carbonate." Journal of Organic Chemistry. This method is widely cited for sterically hindered acids.
Source:
Amide Stability in Acid
Reaction of Amides with Thionyl Chloride: "Conversion of Primary Amides to Nitriles."[12] LibreTexts Chemistry. Highlights the risk of dehydration when using SOCl2 with amides.
Source:
Steric Hindrance in Benzoic Acids
Ortho-Substitution Effect: "Esterification of Sterically Hindered Carboxylic Acids."[13][16] Chemical Reviews. Discusses the difficulty of Fischer esterification for 2,6-disubstituted and 2-substituted benzoic acids.
Using Methyl 5-carbamoyl-2-methylbenzoate as a drug discovery building block
Application Note: Methyl 5-carbamoyl-2-methylbenzoate as a Divergent Scaffold in Drug Discovery Executive Summary Methyl 5-carbamoyl-2-methylbenzoate (CAS: 911281-96-4 for methoxy analog; analogous structure implied) is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 5-carbamoyl-2-methylbenzoate as a Divergent Scaffold in Drug Discovery
Executive Summary
Methyl 5-carbamoyl-2-methylbenzoate (CAS: 911281-96-4 for methoxy analog; analogous structure implied) is a high-value bifunctional building block. Its strategic importance lies in its "Ortho-Meta" substitution pattern , which allows for two distinct, orthogonal synthetic trajectories:
The "Ortho" Trajectory (C1/C2): The 2-methyl and 1-ester groups are positioned for condensation-cyclization reactions, specifically to access 1-oxo-1,2-dihydroisoquinolines (Isoquinolinones), a privileged scaffold in PARP inhibitors and anti-inflammatory agents.
The "Meta" Trajectory (C5): The 5-carbamoyl moiety serves as a masked aniline (via Hofmann rearrangement) or a nitrile precursor, providing access to kinase inhibitor hinges (ureas/amides) without requiring metal-catalyzed amination of halides.
This guide details the protocols for unlocking both trajectories, transforming this single building block into diverse lead-like libraries.
Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[1]
Stability
Stable under ambient conditions.[2] Ester susceptible to hydrolysis; Amide susceptible to dehydration.
*Activated via enamine formation or radical bromination.
Visualizing the Divergent Pathways
The following diagram illustrates the two primary synthetic workflows available from this scaffold.
Figure 1: Divergent synthetic pathways. The "Ortho" path builds rings; the "Meta" path modifies functionality.
Protocol A: Isoquinolinone Synthesis (The "Ortho" Strategy)
Target: Synthesis of 1-oxo-1,2-dihydroisoquinoline-7-carboxamide derivatives.
Mechanism: The 2-methyl group, activated by the electron-withdrawing ester, reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a styrene-like enamine. This intermediate undergoes cyclization with primary amines.
Solvent: DMF (anhydrous) or Ethanol (for the cyclization step)
Acetic Acid (catalytic, optional for cyclization)
Workflow:
Enamine Formation (The "Leimgruber-Batcho" variant):
Dissolve the benzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).
Add DMF-DMA (3.0 eq).
Critical Step: Heat the sealed reaction vessel to 110°C – 120°C for 12–16 hours. The solution typically turns deep red/orange, indicating enamine formation.
Note: The 5-carbamoyl group may transiently react to form an acyl-amidine (
). This is usually reversible during the subsequent aqueous workup or cyclization.
Concentration: Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator) to yield the crude enamine oil. Do not purify on silica gel (enamines are hydrolytically unstable).
Cyclization (Ring Closure):
Redissolve the crude enamine in Ethanol or Acetic Acid.
Add the Primary Amine (R-NH₂, 1.2 eq).
Reflux (80°C) for 4–8 hours.
Mechanism: The amine performs a transamination on the enamine followed by intramolecular attack on the methyl ester, releasing methanol.
Isolation:
Cool the mixture to room temperature. The isoquinolinone product often precipitates.
Filter the solid and wash with cold ethanol/ether.
If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Chemist’s Watchout:
Regioselectivity: The product is the 7-carboxamide isomer.
Interference: If the 5-carbamoyl group interferes (forming stable amidines), use Methyl 5-cyano-2-methylbenzoate instead, then hydrolyze the nitrile to the amide post-cyclization using
.
Protocol B: Hofmann Rearrangement (The "Meta" Strategy)
Target: Synthesis of Methyl 5-amino-2-methylbenzoate .
Application: Unmasking an aniline to serve as a nucleophile for urea/amide formation (common in kinase inhibitors like Imatinib analogs).
The resulting aniline is electron-rich. Purify via flash chromatography (Hexane/EtOAc).
Why this method?
Traditional Hofmann conditions (
) will likely hydrolyze the methyl ester (C1) to the carboxylic acid. The PIDA (Hypervalent Iodine) method is neutral/mild acidic and preserves the ester, allowing for orthogonal functionalization later.
Therapeutic Applications & Case Studies
Case Study 1: PARP Inhibitors (Oncology)
Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone or isoquinolinone core that mimics the nicotinamide pocket of NAD+.
Application: Using Protocol A, the 1-oxo-isoquinolinone scaffold mimics the benzamide pharmacophore of inhibitors like Olaparib, but with a distinct solubility profile due to the 7-carboxamide handle.
Design Tip: React the enamine with a piperazine-containing amine to introduce solubility and target engagement handles similar to Niraparib.
Case Study 2: Type II Kinase Inhibitors
Application: Using Protocol B, the resulting Methyl 5-amino-2-methylbenzoate is a structural homolog of the "tail" portion of Imatinib or Nilotinib.
Workflow:
Perform Hofmann Rearrangement to get the aniline.
Couple Aniline with a heteroaryl isocyanate to form a Urea.
Hydrolyze the C1-Ester to Acid.
Couple the Acid with a solubilizing "head" group (e.g., N-methylpiperazine).
References
Isoquinolinone Synthesis via DMF-DMA
Title: "Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxyl
Source: European Journal of Organic Chemistry (via ResearchGate)[9]
Application Note: Methyl 5-carbamoyl-2-methylbenzoate in Kinase Inhibitor Synthesis
Introduction: The "Gatekeeper" Scaffold In the rational design of protein kinase inhibitors, particularly Type II inhibitors which stabilize the inactive DFG-out conformation, the linker region between the ATP-binding hi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Gatekeeper" Scaffold
In the rational design of protein kinase inhibitors, particularly Type II inhibitors which stabilize the inactive DFG-out conformation, the linker region between the ATP-binding hinge and the allosteric hydrophobic pocket is critical. Methyl 5-carbamoyl-2-methylbenzoate serves as a "privileged scaffold" in this domain.
Unlike simple benzamides, this molecule offers a pre-functionalized core that addresses two major challenges in medicinal chemistry:
Vector Positioning: The 1,2,5-substitution pattern rigidly orients the primary amide (position 5) to interact with the conserved Glu-Lys salt bridge or the solvent front, while the ester (position 1) serves as the reactive handle for coupling to the "hinge-binding" heterocycle.
Solubility & Permeability: The primary amide acts as a hydrogen bond donor/acceptor, modulating the physicochemical properties (LogP) of the final drug candidate.
This guide details the chemoselective processing of this intermediate. The central technical challenge is the hydrolysis of the methyl ester to the corresponding benzoic acid without degrading the sensitive primary amide—a common pitfall that leads to yield loss and difficult purification.
Chemical Logic & Retrosynthesis
The utility of Methyl 5-carbamoyl-2-methylbenzoate lies in its ability to bridge two pharmacophores. The synthetic logic follows a "Convergent Assembly" strategy.
Mechanism of Action (Structural Biology Context)
The Hinge Binder: Usually an aminopyrimidine, quinoline, or indazole.
The Linker (Our Molecule): The benzene ring provides the hydrophobic core; the 2-methyl group induces a twist that forces the molecule to adopt a conformation favorable for the DFG-out pocket.
The Tail: The 5-carbamoyl group often extends towards the solvent interface or interacts with specific residues like Asp-381 (in Abl kinase numbering).
Caption: Convergent synthesis workflow showing the critical hydrolysis step and the structural role of the scaffold in the kinase pocket.
Critical Protocol: Chemoselective Hydrolysis
Objective: Convert the methyl ester to carboxylic acid while preserving the primary amide.
Risk: Standard basic hydrolysis (NaOH/Reflux) often converts the primary amide (-CONH
) to a carboxylic acid (-COOH), destroying the pharmacophore.
Activation: In a dry flask under Nitrogen/Argon, dissolve the Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Base Addition: Add DIPEA (2.0 eq) and stir at RT for 15 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.
Coupling: Add the Amine (1.0 eq) followed by the remaining DIPEA (1.0 eq).
Reaction: Stir at 40-50°C for 4-12 hours.
Note: Heterocyclic amines are often poor nucleophiles; mild heating is required compared to aliphatic amines.
Workup:
Pour reaction mixture into ice-water (10x volume).
Stir vigorously. The product often precipitates.
If no precipitate: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.
To ensure the scaffold has been incorporated correctly without isomerization or degradation:
1H NMR (DMSO-d6):
Diagnostic Signal 1: Two broad singlets at
7.3 - 8.0 ppm (Primary Amide CONH). If these are missing, you over-hydrolyzed in Step 3.
Diagnostic Signal 2: Singlet at
2.3-2.5 ppm (Aryl-Methyl).
Diagnostic Signal 3: New singlet at
10.0+ ppm (Secondary Amide NH after coupling).
LC-MS:
Check for [M+H]+ corresponding to the dimer.
Ensure no mass peak corresponds to the carboxylic acid variant of the amide (M+1 mass shift usually +1 Da difference, but retention time will shift significantly due to polarity).
References
Liu, Y., et al. (2018). Selective conversion of primary amides to esters promoted by KHSO4. Arkivoc. Retrieved from [Link]
National Institutes of Health (NIH). (2011). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives. Retrieved from [Link]
Troubleshooting solubility issues with Methyl 5-carbamoyl-2-methylbenzoate
Topic: Troubleshooting Solubility & Handling Executive Summary: The "Amide-Ester" Conflict Methyl 5-carbamoyl-2-methylbenzoate presents a classic solubility paradox common in intermediate drug discovery. It possesses two...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Handling
Executive Summary: The "Amide-Ester" Conflict
Methyl 5-carbamoyl-2-methylbenzoate presents a classic solubility paradox common in intermediate drug discovery. It possesses two conflicting functional domains:
The Lipophilic Domain: The methyl benzoate core and the 2-methyl group drive the molecule toward non-polar interactions, making it poorly soluble in water.
The Lattice-Energy Domain: The primary amide (5-carbamoyl group,
) acts as a powerful hydrogen bond donor and acceptor. This creates a high-energy crystal lattice that resists dissolution in standard organic solvents like Dichloromethane (DCM) or Toluene at room temperature.
The Solution: Successful dissolution requires solvents that can disrupt these intermolecular hydrogen bonds (high dielectric constant) while accommodating the aromatic core.
Solubility Profile & Solvent Selection
Q: Why won't this compound dissolve in water or pure DCM?A: Water is too polar to accommodate the aromatic ester core. Conversely, DCM is not polar enough to break the strong amide-amide hydrogen bonds holding the crystal lattice together. You need a "Goldilocks" solvent—dipolar aprotic or protic organic.
Solubility Heatmap
Solvent Class
Solvent
Solubility Rating
Application
Dipolar Aprotic
DMSO
High (>50 mg/mL)
Recommended. Best for stock solutions and bio-assays.
Dipolar Aprotic
DMF
High (>50 mg/mL)
Good alternative for synthetic reactions.
Alcohols
Methanol
Moderate (Heat req.)
Good for LC-MS prep; may require sonication.
Alcohols
Ethanol
Moderate (Heat req.)
Primary Recrystallization Solvent.
Chlorinated
DCM/Chloroform
Low
Poor choice. Requires 5-10% Methanol spike to work.
Aqueous
Water/PBS
Insoluble
Precipitates immediately.
Hydrocarbon
Hexanes/Heptane
Insoluble
Use only as an anti-solvent to force precipitation.
Troubleshooting Workflow: "It Won't Dissolve"
If you are facing persistent solids, follow this logic gate to avoid degrading your compound.
Figure 1: Decision tree for solubilizing stubborn benzamide derivatives. Note that heat is applied after sonication to prevent degradation.
Critical Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Target Concentration: 10 mM
Vehicle: 100% DMSO
Weighing: Weigh the solid into a glass vial. Do not use plastic microcentrifuge tubes initially, as static charge on the dry amide powder can cause loss of mass.
Primary Solubilization: Add 100% DMSO to achieve half the final volume.
Why? Adding full volume immediately can "crash out" the compound if the DMSO is cold.
Vortex & Sonicate: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 40°C for 5–10 minutes. The heat assists in breaking the amide lattice energy [1].
Dilution: Bring to final volume with DMSO.
Storage: Store at -20°C.
Warning: Avoid repeated freeze-thaw cycles. Moisture uptake from the air into DMSO will cause the methyl ester to hydrolyze over time (see Stability section).
Protocol B: Recrystallization (Purification)
Solvent System: Ethanol (Solvent) / Water (Anti-solvent)[1]
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal boiling Ethanol . Swirl constantly on a steam bath.
Saturation: Add ethanol dropwise until the solid just dissolves.
Troubleshooting: If the solution is colored but clear, add activated charcoal, boil for 2 mins, and hot-filter.
Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.
Clearing: Add one single drop of hot ethanol to clear the turbidity.
Crystallization: Allow to cool to room temperature undisturbed, then move to an ice bath for 30 minutes.
Filtration: Filter the white needles/plates and wash with ice-cold 50% EtOH/Water.
Stability & Reactivity FAQs
Q: Can I use this compound in basic aqueous buffers (pH > 8)?A: Proceed with extreme caution.
The methyl ester at the 1-position is susceptible to saponification (base-catalyzed hydrolysis). In buffers with pH > 8.5 (or in the presence of NaOH/LiOH), the ester will hydrolyze to the carboxylic acid (5-carbamoyl-2-methylbenzoic acid) [2].
Symptom:[1][2] Your LC-MS peak shifts by -14 Da (loss of CH3, gain of H).
Fix: Keep pH between 4.0 and 7.5.
Q: I see a new peak at [M+14] in methanol. What is it?A: Transesterification.
If you heat the compound in Methanol with any trace acid or base catalyst, the methyl ester can exchange, though since it is already a methyl ester, this is invisible unless you are using deuterated methanol or a different alcohol (e.g., Ethanol will give an ethyl ester, +14 mass shift).
Q: Why does the compound precipitate when I add my DMSO stock to cell culture media?A: The "Crash-Out" Effect.
This is common for lipophilic benzoates. When 100% DMSO stock hits the aqueous media, the solubility drops exponentially.
Fix: Ensure the final DMSO concentration is < 0.5%. Add the DMSO stock while vortexing the media to prevent local high concentrations that trigger nucleation.
References
Ouyang, J., et al. (2019).[3][4] "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics, 131, 465-472.
Validates the solubility hierarchy of benzamide derivatives (MeOH > EtOH > W
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415.
Authoritative review on the kinetics of ester hydrolysis (saponification)
Black, S. N., et al. (2006). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.
Technical Comparison Guide: FTIR Analysis of Methyl 5-carbamoyl-2-methylbenzoate
Executive Summary & Structural Context[1][2][3][4][5][6] In the development of small-molecule therapeutics, Methyl 5-carbamoyl-2-methylbenzoate serves as a critical intermediate. The structural integrity of this molecule...
In the development of small-molecule therapeutics, Methyl 5-carbamoyl-2-methylbenzoate serves as a critical intermediate. The structural integrity of this molecule hinges on the coexistence of two distinct carbonyl-containing functionalities: a methyl ester at position 1 and a primary amide (carbamoyl group) at position 5.
This guide provides a definitive technical comparison of the Fourier Transform Infrared (FTIR) absorption profiles for these two functional groups. Unlike Nuclear Magnetic Resonance (NMR), which requires solubilization and expensive instrumentation, FTIR offers a rapid, solid-state method to discriminate between the ester and amide moieties, monitor reaction completion (e.g., from a nitrile precursor), and detect hydrolysis impurities.
The Structural Challenge
The molecule presents a unique spectroscopic challenge:
Ester (Ar-COOCH₃): Conjugated with the aromatic ring, but potentially influenced by the steric bulk of the ortho-methyl group.
Amide (Ar-CONH₂): A primary amide located meta to the ester and para to the methyl group.
Distinguishing the carbonyl stretches (C=O) of these two groups is the primary objective of this analysis.
Theoretical Framework & Band Assignment
The vibrational modes of the ester and amide groups are distinct but proximal in the infrared spectrum. Accurate assignment relies on understanding the electronic effects (resonance vs. induction) and hydrogen-bonding capabilities of each group.
Comparative Spectral Data: Ester vs. Amide[6]
The following table summarizes the critical absorption zones required to validate the structure.
Higher frequency than amide due to electronegative oxygen (inductive effect).[1]
C-O-C Stretch
1260 – 1290
Strong
"The Ester Rule of Three."[1] Often appears as a doublet with the O-C-C stretch (~1100 cm⁻¹).[1]
C-H (Methoxy)
2850 – 2960
Weak
Aliphatic C-H stretches, distinct from aromatic C-H (>3000 cm⁻¹).[3][1]
Amide (-CONH₂)
N-H Stretch
3150 – 3450
Medium
Doublet (Asymmetric/Symmetric).[1] Critical for distinguishing -NH₂ from -NH- or -OH.[1]
Amide I (C=O)
1650 – 1690
Strong
Lower frequency than ester due to resonance donation from Nitrogen lone pair.[1]
Amide II (N-H)
1590 – 1620
Med/Strong
N-H bending mixed with C-N stretch.[1] Often overlaps with aromatic ring breathing modes.[1]
Detailed Mechanistic Insight
The Carbonyl Battle (1650–1750 cm⁻¹):
The Ester Carbonyl typically absorbs at
cm⁻¹.[1] The conjugation with the benzene ring lowers it from aliphatic esters (1740 cm⁻¹), but the ortho-methyl group may introduce a slight steric twist, reducing conjugation efficiency and keeping the frequency relatively high.
The Amide I band is dominated by the C=O stretch but is heavily influenced by hydrogen bonding. In the solid state (KBr pellet), extensive intermolecular H-bonding lowers this frequency to
cm⁻¹.
Result: You will observe two distinct carbonyl peaks.[3][1][2][4] The higher frequency peak corresponds to the ester; the lower frequency peak corresponds to the amide.
The primary amide displays two sharp bands (symmetric and asymmetric N-H stretching). This is the "smoking gun" for the presence of the carbamoyl group.
Comparative Performance: Product vs. Synthetic Alternatives[3]
In a process chemistry setting, this molecule is rarely analyzed in isolation.[1] It must be distinguished from its precursors and potential degradation products.[1]
Scenario A: Monitoring Synthesis from Nitrile Precursor
Impurity: 5-carbamoyl-2-methylbenzoic acid (Hydrolysis of the ester).
FTIR Discrimination:
Impurity: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) typical of carboxylic acid dimers ("The Hairy Beard").
Product: Clean baseline in the 2500–3000 cm⁻¹ region (except for sharp C-H stretches).[1]
Experimental Protocol
To ensure reproducibility and minimize artifacts, the following protocol is recommended.
Method: Solid-State Transmission (KBr Pellet) vs. ATR
Recommended:Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal).[1]
Rationale: ATR requires minimal sample prep and avoids the hygroscopic nature of KBr, which can artificially broaden the Amide/OH regions.
Step-by-Step Workflow
Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a 32-scan background spectrum.[1]
Sample Loading: Place ~10 mg of Methyl 5-carbamoyl-2-methylbenzoate powder onto the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for Amide bands).[1]
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the Amide I and Ester C=O bands.
Visualization: Spectral Decision Logic
The following diagram outlines the logical decision tree for validating the identity of Methyl 5-carbamoyl-2-methylbenzoate using FTIR data.
Figure 1: FTIR Decision Tree for the identification of Methyl 5-carbamoyl-2-methylbenzoate, distinguishing it from common synthetic precursors and degradation products.
References
NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate (Gas Phase & Condensed). National Institute of Standards and Technology.[1][5]
[Link]
PubChem. Methyl 5-carbamoyl-2-methylbenzoate Compound Summary. National Center for Biotechnology Information.[1]
[Link]
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters and the Rule of Three.[6]
[Link]
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Amides vs Esters).
[Link]
A Comparative Guide to Reference Standards for the Analysis of Methyl 5-carbamoyl-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precision and accuracy of analytical measurements are paramount. The reliability of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides a comprehensive technical overview and comparison of reference standards for the analysis of Methyl 5-carbamoyl-2-methylbenzoate, a key chemical intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the selection and utilization of these critical materials, ensuring robust and reproducible analytical outcomes.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a specific compound. In the context of drug development, reference standards are indispensable for a multitude of applications including:
Assay of drug substances and formulations: To determine the content and purity of the active pharmaceutical ingredient (API).
Impurity profiling: To identify and quantify impurities that may affect the safety and efficacy of the final drug product.
Method validation: To establish the performance characteristics of analytical procedures, such as accuracy, precision, and linearity.[1]
Stability studies: To assess the degradation of a drug substance or product over time under various environmental conditions.
The choice of a reference standard directly impacts the validity of analytical data. A substandard reference material can lead to erroneous results, potentially compromising patient safety and leading to regulatory non-compliance.[1]
Types of Reference Standards: A Comparative Overview
The selection of an appropriate reference standard for Methyl 5-carbamoyl-2-methylbenzoate analysis depends on the specific requirements of the analytical method and the regulatory context. The primary distinction lies between official (pharmacopeial) and non-official standards.
Standard Type
Description
Advantages
Disadvantages
Best For
Primary Reference Standard (Pharmacopeial)
A substance that is widely acknowledged to have the highest metrological qualities and whose value is accepted without reference to other standards of the same quantity.[2] Often supplied by pharmacopeial bodies like USP, EP, and JP.[3]
Highest level of purity and characterization. Directly traceable to international standards.[4] Readily accepted by regulatory authorities.
High cost. Limited availability for novel or non-pharmacopeial compounds.
Definitive identification and quantification; calibration of secondary standards.
Secondary Reference Standard (In-house or Working Standard)
A substance whose characteristics are established by comparison to a primary reference standard.[5]
More cost-effective for routine use. Can be prepared in larger quantities.
Requires rigorous characterization and documentation to establish traceability to the primary standard. May not be universally accepted by all regulatory bodies without proper validation data.
Routine quality control, process monitoring, and method development.
Certified Reference Material (CRM)
A reference material, accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence.[1] Produced by accredited bodies (e.g., ISO 17034).[1]
Provides a certified value with a stated uncertainty, ensuring high accuracy and traceability.[1] Accompanied by comprehensive documentation.
Can be expensive. Availability may be limited for specific research compounds.
High-accuracy applications, method validation, and instrument calibration.
Analytical Standard
A well-characterized material of high purity, suitable for a specific analytical application. Purity is typically determined by the manufacturer.
Readily available from commercial suppliers.[6] More affordable than primary or certified standards.
Purity and characterization data may be less comprehensive than for primary or certified standards. Traceability may not be as rigorously established.
Research and development, initial method development, and non-regulated analyses.
Note: As of the writing of this guide, a specific pharmacopeial primary reference standard for Methyl 5-carbamoyl-2-methylbenzoate may not be readily available. Therefore, the establishment of a well-characterized in-house secondary standard, qualified against a thoroughly analyzed pure batch of the compound, or the use of a certified reference material from a reputable supplier, is the recommended approach for regulated applications.
Analytical Methodologies for Methyl 5-carbamoyl-2-methylbenzoate
The choice of analytical technique is dictated by the purpose of the analysis, the nature of the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of non-volatile and volatile organic compounds, respectively.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[7][8] For Methyl 5-carbamoyl-2-methylbenzoate, a reversed-phase HPLC method is generally suitable.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of Methyl 5-carbamoyl-2-methylbenzoate.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[9]
Flow Rate: A flow rate of 1.0 mL/min is common.
Detection: UV detection at a wavelength where Methyl 5-carbamoyl-2-methylbenzoate exhibits maximum absorbance (this needs to be determined experimentally, but a starting point could be around 230-254 nm).
Standard Preparation:
Accurately weigh a suitable amount of the Methyl 5-carbamoyl-2-methylbenzoate reference standard.
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
Sample Preparation:
Accurately weigh the sample containing Methyl 5-carbamoyl-2-methylbenzoate.
Dissolve in the same solvent as the reference standard to a known volume.
Filter the solution through a 0.45 µm filter before injection.
Analysis:
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
Inject the sample solution.
Quantify the amount of Methyl 5-carbamoyl-2-methylbenzoate in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11] It is particularly useful for impurity profiling due to its high sensitivity and the structural information provided by the mass spectrometer.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of Methyl 5-carbamoyl-2-methylbenzoate.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.
Carrier Gas: Helium at a constant flow rate.
Injector: Split/splitless injector. The injection mode will depend on the concentration of the analyte.
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Standard and Sample Preparation: Similar to HPLC, solutions of known concentrations are prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Analysis:
Inject the reference standard to determine its retention time and mass spectrum.
Inject the sample solution.
Identify Methyl 5-carbamoyl-2-methylbenzoate in the sample by comparing its retention time and mass spectrum with that of the reference standard.
Quantification can be performed using an external or internal standard method.
Qualification of a Secondary (In-house) Reference Standard
When a primary pharmacopeial standard is not available, it is crucial to thoroughly characterize an in-house secondary standard. This process ensures the material is of sufficient purity and is suitable for its intended use.
Logical Relationship for Qualifying a Secondary Standard:
Caption: Logical relationship for the qualification of a secondary reference standard.
Key Characterization Tests:
Structural Elucidation: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13][14][15][16]
Purity Assessment: Determination of purity using chromatographic methods (HPLC, GC) under different conditions to detect any potential impurities. Differential Scanning Calorimetry (DSC) can also be used to assess purity.
Assay: An absolute method, such as quantitative NMR (qNMR) or titration, should be used to determine the exact content of the analyte.
Impurity Profiling: Identification and quantification of any impurities present using sensitive techniques like LC-MS or GC-MS.
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Analysis by headspace GC.
A comprehensive Certificate of Analysis (CoA) should be generated, summarizing all the characterization data and assigning a purity value with an associated uncertainty.
Conclusion and Recommendations
The selection and proper use of reference standards are foundational to achieving reliable and reproducible analytical results in the pharmaceutical industry. For the analysis of Methyl 5-carbamoyl-2-methylbenzoate, in the absence of a readily available primary pharmacopeial standard, the following is recommended:
For regulated environments: The establishment of a well-characterized and documented in-house secondary reference standard is the most robust approach. This standard should be qualified against a thoroughly analyzed batch of the material. Alternatively, a Certified Reference Material (CRM) from an accredited supplier, if available, would be a suitable choice.[1]
For research and development: A high-purity analytical standard from a reputable commercial supplier is generally sufficient for initial method development and non-critical applications. However, it is good practice to verify the identity and approximate purity of such standards upon receipt.
Ultimately, the responsibility lies with the analytical scientist to ensure that the chosen reference standard is fit for its intended purpose and that its use is scientifically sound and well-documented.
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Al-Kurdi, Z. I., et al. A chromatogram for methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its degradation product. ResearchGate. [Link]
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